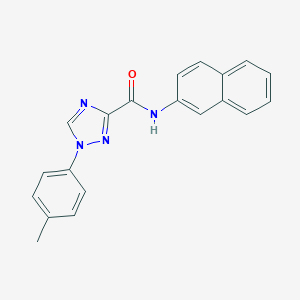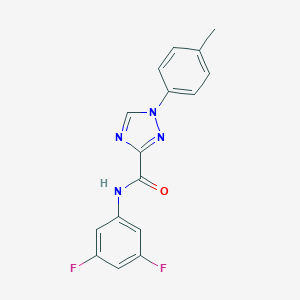![molecular formula C15H11ClN2O B278965 1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a crucial role in many physiological processes.
作用機序
CP-55940 exerts its effects by binding to and activating the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating many physiological processes, including pain sensation, inflammation, and immune function. The activation of these receptors by CP-55940 results in a range of effects, including analgesia, anti-inflammatory effects, and modulation of immune function.
Biochemical and physiological effects:
CP-55940 has been shown to have a range of biochemical and physiological effects, many of which are related to its activation of the CB1 and CB2 receptors. Some of the effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. CP-55940 has also been shown to have anti-inflammatory effects, and may play a role in regulating immune function.
実験室実験の利点と制限
CP-55940 has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are many potential future directions for research on CP-55940 and related compounds. Some of the areas of interest include the development of more selective and potent agonists of the CB1 and CB2 receptors, the investigation of the potential therapeutic applications of these compounds in a range of diseases and conditions, and the exploration of the underlying mechanisms of action of these compounds. Additionally, there is a need for further studies on the safety and toxicity of these compounds, particularly in the context of their potential use as therapeutic agents.
合成法
CP-55940 is typically synthesized using a multistep process that involves the reaction of 4-chlorobenzyl cyanide with 3-methylcyclohexanone to form an intermediate, which is then cyclized to produce the final product. The synthesis of CP-55940 is a complex process that requires specialized equipment and expertise, and is typically carried out in a laboratory setting.
科学的研究の応用
CP-55940 has been the subject of numerous scientific studies, many of which have focused on its potential therapeutic applications. Some of the areas of research include pain management, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. CP-55940 has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor effects in some preclinical models.
特性
製品名 |
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one |
|---|---|
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-13-4-2-3-5-14(19)15(13)18(17-10)12-8-6-11(16)7-9-12/h2-9H,1H3 |
InChIキー |
LWYNXMORQRSTSB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)







![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)


